Chlorhydrate de 3-tert-butyl-5-(chlorométhyl)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

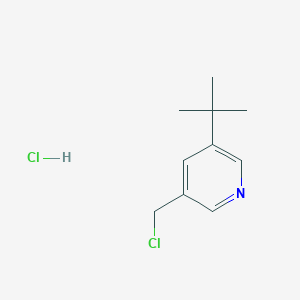

3-Tert-butyl-5-(chloromethyl)pyridine hydrochloride is a chemical compound with the molecular formula C10H14ClN·HCl and a molecular weight of 220.14 g/mol . It is a pyridine derivative, characterized by the presence of a tert-butyl group at the 3-position and a chloromethyl group at the 5-position of the pyridine ring. This compound is commonly used in various chemical reactions and has applications in scientific research and industry.

Applications De Recherche Scientifique

3-Tert-butyl-5-(chloromethyl)pyridine hydrochloride has a wide range of applications in scientific research:

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butyl-5-(chloromethyl)pyridine hydrochloride typically involves the chloromethylation of 3-tert-butylpyridine. This reaction can be carried out using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions generally include heating the reaction mixture to a temperature of around 60-70°C for several hours .

Industrial Production Methods

In an industrial setting, the production of 3-Tert-butyl-5-(chloromethyl)pyridine hydrochloride may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification processes such as recrystallization and distillation are employed to obtain the final product with high purity .

Analyse Des Réactions Chimiques

Types of Reactions

3-Tert-butyl-5-(chloromethyl)pyridine hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids under appropriate conditions.

Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.

Major Products Formed

Mécanisme D'action

The mechanism of action of 3-Tert-butyl-5-(chloromethyl)pyridine hydrochloride depends on its specific applicationThe chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby modulating their activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

3-Tert-butylpyridine: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.

5-Chloromethylpyridine: Lacks the tert-butyl group, which can affect its steric properties and reactivity.

3-Tert-butyl-5-methylpyridine: The methyl group is less reactive compared to the chloromethyl group, limiting its use in certain chemical reactions.

Uniqueness

3-Tert-butyl-5-(chloromethyl)pyridine hydrochloride is unique due to the presence of both the tert-butyl and chloromethyl groups, which confer distinct reactivity and steric properties. This makes it a valuable intermediate in organic synthesis and a versatile compound for various scientific applications .

Activité Biologique

3-Tert-butyl-5-(chloromethyl)pyridine hydrochloride is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article presents a detailed overview of its biological activity, including antichlamydial effects, cholinesterase inhibition, and antioxidant properties, supported by data tables and case studies.

Overview of Biological Activities

The biological activity of 3-Tert-butyl-5-(chloromethyl)pyridine hydrochloride can be categorized into several key areas:

- Antichlamydial Activity : Compounds with the trifluoromethyl group have shown significant antichlamydial activity, while those without this group displayed no efficacy against Chlamydia species.

- Cholinesterase Inhibition : The compound exhibits dual inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with moderate potency indicated by IC50 values.

- Antioxidant Properties : Related compounds demonstrate antioxidant capabilities, suggesting potential applications in oxidative stress-related conditions.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antichlamydial | Significant activity against Chlamydia species with trifluoromethyl group. | |

| Cholinesterase Inhibition | Moderate inhibition of AChE and BChE with promising IC50 values. | |

| Antioxidant | Potential for development in oxidative stress-related conditions. |

Case Study 1: Antichlamydial Activity

In a study evaluating various derivatives, it was found that only those containing the trifluoromethyl substituent exhibited notable antichlamydial effects. The compounds were tested against different strains of Chlamydia, revealing a clear correlation between the presence of the trifluoromethyl group and increased biological activity.

Case Study 2: Cholinesterase Inhibition

A series of experiments assessed the inhibitory potential of this compound on cholinesterases. The compound showed promising results, with IC50 values suggesting effective inhibition comparable to established cholinesterase inhibitors. This could have implications for therapeutic strategies in treating conditions like Alzheimer's disease.

The mechanism of action for 3-Tert-butyl-5-(chloromethyl)pyridine hydrochloride involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. This interaction can lead to significant biological effects, including the modulation of neurotransmitter levels through cholinesterase inhibition and potential disruption of pathogen viability through antichlamydial activity.

Propriétés

IUPAC Name |

3-tert-butyl-5-(chloromethyl)pyridine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN.ClH/c1-10(2,3)9-4-8(5-11)6-12-7-9;/h4,6-7H,5H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSUZSLSAKSWAND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CN=CC(=C1)CCl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15Cl2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.